molecular formula C8H7BrO B1440615 5-Bromo-1,3-dihydroisobenzofuran CAS No. 220513-49-5

5-Bromo-1,3-dihydroisobenzofuran

Cat. No. B1440615
CAS RN: 220513-49-5
M. Wt: 199.04 g/mol
InChI Key: NZZWXNMQOCNDKD-UHFFFAOYSA-N
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Description

“5-Bromo-1,3-dihydroisobenzofuran” is a chemical compound with the molecular formula C8H7BrO . It is a functionalizable MOF linker with an electron-rich hetero atom .


Synthesis Analysis

There are several synthetic routes to 1,3-dihydroisobenzofuran natural products . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products of biological relevance .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1,3-dihydroisobenzofuran” has been analyzed in several studies . It contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ether (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of “5-Bromo-1,3-dihydroisobenzofuran” have been studied in several papers . For example, it was found that a mixture of rotational isomers with axial and equatorial arrangement of the bromomethyl radical relative to the 1,3 planes of thiazoline ring was detected in the solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1,3-dihydroisobenzofuran” have been reported in several sources . For example, it has a molecular weight of 199.04 g/mol, a XLogP3-AA of 1.8, and a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Organic Synthesis

5-Bromo-1,3-dihydroisobenzofuran is a valuable intermediate in organic synthesis. It is used to construct complex molecular frameworks due to its reactive bromine atom, which can undergo various substitution reactions. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Pharmacology

In pharmacology, 5-Bromo-1,3-dihydroisobenzofuran derivatives have been explored for their potential therapeutic properties. For instance, benzofuran derivatives exhibit a range of biological activities, including anti-tumor, antibacterial, and anti-viral effects . This makes the compound a starting point for the development of new drugs.

Material Science

The compound’s derivatives are being investigated for their electrochromic properties, which are essential for developing smart windows and displays. The bromine atom in 5-Bromo-1,3-dihydroisobenzofuran can be used to introduce other functional groups that impart desirable electronic properties to the material .

Biochemistry

In biochemistry, 5-Bromo-1,3-dihydroisobenzofuran is used as a building block for synthesizing more complex biochemical compounds. Its derivatives are studied for their interactions with biological macromolecules, which can lead to new insights into enzyme mechanisms and metabolic pathways .

Analytical Chemistry

This compound is utilized in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical techniques .

Environmental Science

Research into the environmental impact of brominated compounds, including 5-Bromo-1,3-dihydroisobenzofuran, is crucial. These studies help understand the compound’s behavior in ecosystems, its biodegradability, and potential as an environmental pollutant .

properties

IUPAC Name

5-bromo-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZWXNMQOCNDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681028
Record name 5-Bromo-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220513-49-5
Record name 5-Bromo-1,3-dihydroisobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220513-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-dihydro-2-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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